Thiazolo[5,4-c]pyridine-2-carboxylic acid
Overview
Description
Thiazolo[5,4-c]pyridine-2-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine ringsIts unique structure allows for various chemical modifications, making it a versatile scaffold for the development of new molecules with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolo[5,4-c]pyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride. This method yields the desired compound in reasonable quantities . Another method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Thiazolo[5,4-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of thiazolo[5,4-c]pyridine-2-carboxylic acid involves its interaction with various molecular targets. For instance, some derivatives have been found to inhibit enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s structure allows it to bind to specific proteins and interfere with their function, thereby exerting its biological effects .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyrimidine: Another related compound with a different arrangement of the thiazole and pyrimidine rings.
Uniqueness: Thiazolo[5,4-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which provides additional sites for chemical modification. This makes it a valuable scaffold for the development of new molecules with tailored properties .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHHPCKKEOPKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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